molecular formula C13H11ClN2O2 B2549560 1-(3-(4-Chlorophenoxy)phenyl)urea CAS No. 1956379-24-0

1-(3-(4-Chlorophenoxy)phenyl)urea

Cat. No.: B2549560
CAS No.: 1956379-24-0
M. Wt: 262.69
InChI Key: NJMSRPQLZWDARE-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenoxy)phenyl)urea is an organic compound with the molecular formula C13H11ClN2O2 It is characterized by the presence of a chlorophenoxy group attached to a phenylurea structure

Scientific Research Applications

1-(3-(4-Chlorophenoxy)phenyl)urea has a wide range of scientific research applications:

Safety and Hazards

The safety information for “1-(3-(4-Chlorophenoxy)phenyl)urea” indicates that it has a hazard statement of H302 and precautionary statements of P280; P305+P351+P338 . This suggests that it may be harmful if swallowed and protective measures should be taken to avoid eye contact.

Preparation Methods

The synthesis of 1-(3-(4-Chlorophenoxy)phenyl)urea typically involves the reaction of 4-chlorophenol with 3-nitrobenzoyl chloride to form 3-(4-chlorophenoxy)benzoic acid. This intermediate is then converted to the corresponding acid chloride, which reacts with phenylurea to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-(4-Chlorophenoxy)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-(4-Chlorophenoxy)phenyl)urea can be compared with other similar compounds, such as:

    1-(3-(4-Bromophenoxy)phenyl)urea: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(3-(4-Methylphenoxy)phenyl)urea: The presence of a methyl group instead of chlorine can lead to differences in chemical properties and applications.

    1-(3-(4-Nitrophenoxy)phenyl)urea: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-6-11(7-5-9)18-12-3-1-2-10(8-12)16-13(15)17/h1-8H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMSRPQLZWDARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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